molecular formula C9H12OS B13982137 2-(2-(Mercaptomethyl)phenyl)ethan-1-ol

2-(2-(Mercaptomethyl)phenyl)ethan-1-ol

Cat. No.: B13982137
M. Wt: 168.26 g/mol
InChI Key: BDEXVPYBNOFEJB-UHFFFAOYSA-N
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Description

2-(2-(Mercaptomethyl)phenyl)ethan-1-ol is an organic compound with the molecular formula C9H12OS It is characterized by the presence of a hydroxyl group (-OH) and a thiol group (-SH) attached to a benzene ring through an ethylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Mercaptomethyl)phenyl)ethan-1-ol can be achieved through several methods. One common approach involves the reaction of 2-bromomethylphenol with thiourea, followed by hydrolysis to yield the desired product. The reaction conditions typically include the use of a solvent such as ethanol and a base like sodium hydroxide to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of more efficient catalytic processes to increase yield and reduce costs. Catalysts such as palladium or nickel may be employed to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-(2-(Mercaptomethyl)phenyl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The hydroxyl group can be reduced to form corresponding ethers.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the thiol or hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are often employed.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Ethers.

    Substitution: Halogenated derivatives.

Scientific Research Applications

2-(2-(Mercaptomethyl)phenyl)ethan-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to introduce thiol and hydroxyl functionalities into molecules.

    Biology: The compound is studied for its potential as a biochemical probe due to its reactive thiol group.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting oxidative stress-related diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(2-(Mercaptomethyl)phenyl)ethan-1-ol involves its reactive thiol group, which can form covalent bonds with various biomolecules. This reactivity allows it to modulate biological pathways by interacting with proteins, enzymes, and other cellular components. The hydroxyl group also contributes to its solubility and reactivity in aqueous environments.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylethanethiol: Similar structure but lacks the hydroxyl group.

    2-(2-Methylamino)phenyl)ethan-1-ol: Contains an amino group instead of a thiol group.

    2-(2-Hydroxyethyl)phenol: Similar structure but lacks the thiol group.

Uniqueness

2-(2-(Mercaptomethyl)phenyl)ethan-1-ol is unique due to the presence of both thiol and hydroxyl groups, which confer distinct chemical reactivity and potential for diverse applications. The combination of these functional groups allows for versatile chemical modifications and interactions in various research and industrial contexts.

Properties

Molecular Formula

C9H12OS

Molecular Weight

168.26 g/mol

IUPAC Name

2-[2-(sulfanylmethyl)phenyl]ethanol

InChI

InChI=1S/C9H12OS/c10-6-5-8-3-1-2-4-9(8)7-11/h1-4,10-11H,5-7H2

InChI Key

BDEXVPYBNOFEJB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CCO)CS

Origin of Product

United States

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